molecular formula C14H10MgO6 B107607 Magnesium salicylate CAS No. 18917-89-0

Magnesium salicylate

Cat. No.: B107607
CAS No.: 18917-89-0
M. Wt: 298.53 g/mol
InChI Key: MQHWFIOJQSCFNM-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium salicylate is synthesized by reacting salicylic acid with magnesium oxide or magnesium hydroxide. The reaction typically occurs in an aqueous medium, where salicylic acid (C7H6O3) reacts with magnesium oxide (MgO) to form this compound (C14H10MgO6) and water (H2O).

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of salicylic acid with magnesium hydroxide under specific temperature and pH conditions to ensure high yield and purity. The resulting product is then filtered, dried, and processed into the desired formulation .

Chemical Reactions Analysis

Types of Reactions: Magnesium salicylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while substitution with alkyl halides can produce alkylated derivatives .

Scientific Research Applications

Chemistry: Magnesium salicylate is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new compounds and materials.

Biology: In biological research, this compound is used to study its effects on cellular processes and pathways. It is also used in experiments involving inflammation and pain mechanisms.

Medicine: this compound is widely used in medical research to develop new pain relief formulations and to study its pharmacokinetics and pharmacodynamics. It is also used in clinical trials to evaluate its efficacy and safety in treating various conditions .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, cosmetics, and personal care products. Its anti-inflammatory and analgesic properties make it a valuable ingredient in these products .

Mechanism of Action

Magnesium salicylate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its magnesium content, which can provide additional benefits such as muscle relaxation and reduced gastrointestinal irritation compared to other salicylates. This makes it a preferred choice for individuals who require long-term pain management .

Properties

Most NSAIDs act as nonselective inhibitors of the enzyme cyclooxygenase (COX), inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. COX catalyzes the formation of prostaglandins and thromboxane from arachidonic acid (itself derived from the cellular phospholipid bilayer by phospholipase A2). Prostaglandins act (among other things) as messenger molecules in the process of inflammation.

CAS No.

18917-89-0

Molecular Formula

C14H10MgO6

Molecular Weight

298.53 g/mol

IUPAC Name

magnesium;2-hydroxybenzoate

InChI

InChI=1S/2C7H6O3.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2

InChI Key

MQHWFIOJQSCFNM-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Mg+2]

physical_description

Solid

Synonyms

Keygesic-10
Magan
Magnesium Salicylate
Mobidin
Momentum (Magnesium Salicylate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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